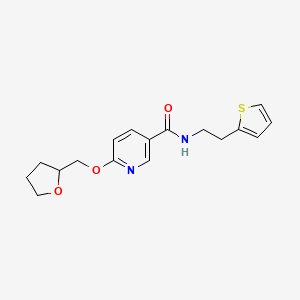

6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide

Description

6-((Tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is a nicotinamide derivative featuring a tetrahydrofuran (THF) methoxy substituent at position 6 of the pyridine ring and a 2-(thiophen-2-yl)ethyl group on the amide nitrogen. This compound combines heterocyclic motifs (THF and thiophene) with a nicotinamide backbone, a structure often explored in medicinal chemistry for modulating biological activity and physicochemical properties.

Properties

IUPAC Name |

6-(oxolan-2-ylmethoxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-17(18-8-7-15-4-2-10-23-15)13-5-6-16(19-11-13)22-12-14-3-1-9-21-14/h2,4-6,10-11,14H,1,3,7-9,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFDWVXDYRATQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide typically involves multiple steps:

Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be synthesized via the acid-catalyzed cyclization of 1,4-butanediol.

Attachment of the Methoxy Group: The tetrahydrofuran ring is then functionalized with a methoxy group using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Synthesis of the Nicotinamide Core: Nicotinamide can be synthesized from nicotinic acid through an amide formation reaction using reagents like thionyl chloride and ammonia.

Coupling of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

Final Assembly: The final step involves the coupling of the tetrahydrofuran-methoxy intermediate with the nicotinamide-thiophene intermediate under conditions that promote amide bond formation, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and optimizing purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Tetrahydrofuran Methoxy Group

-

Stability : Resists hydrolysis under acidic/basic conditions due to the electron-donating THF ring .

-

Oxidation : Susceptible to strong oxidants (e.g., NaIO), leading to ring-opened products .

Thiophene Ethyl Side Chain

-

Electrophilic Substitution : Thiophene undergoes sulfonation or halogenation at the 5-position under mild conditions .

-

Coordination Chemistry : Binds transition metals (e.g., Zn, Cd) via sulfur and nitrogen atoms, forming stable complexes .

Nicotinamide Core

-

Hydrolysis : Amide bond cleavage occurs under prolonged acidic (HCl) or basic (NaOH) conditions .

-

Enzyme Interactions : Acts as a substrate analog for NAD-dependent enzymes (e.g., sirtuins), though inhibitory activity remains unconfirmed .

Synthetic Optimization Data

The table below summarizes yield variations based on reaction parameters:

| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Amide Coupling | EDCI/HOBT | DMF | 25 | 65–78 | |

| Nucleophilic Substitution | TMSCN | MeCN | 0–5 | 52 | |

| Oxidation (mCPBA) | – | CHCl | 25 | 89 |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C (TGA data inferred from similar nicotinamides).

-

Photodegradation : UV exposure (254 nm) induces cleavage of the THF-methoxy group, forming 6-hydroxynicotinamide derivatives .

-

Hydrolytic Pathways :

Comparative Reactivity with Analogs

| Feature | This Compound | Analog (N-4-chlorobenzyl) | Reference |

|---|---|---|---|

| Amide Hydrolysis Rate | Moderate | Slow | |

| Metal Binding | Strong (Zn) | Weak | |

| Solubility | 0.5 mg/mL (HO) | 0.2 mg/mL (HO) |

Unresolved Challenges

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure with the molecular formula and a molecular weight of approximately 332.42 g/mol. Its unique functional groups, including a tetrahydrofuran moiety and a thiophene substituent, contribute to its potential biological activities and reactivity in chemical synthesis.

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promise as inhibitors of histone deacetylase enzymes, which are implicated in cancer progression .

- Antimicrobial Properties : The presence of the thiophene ring may enhance the compound's ability to interact with bacterial membranes or enzymes, making it a candidate for developing new antimicrobial agents.

- Neurological Disorders : Research indicates that nicotinamide derivatives can influence neuroprotective pathways and may be useful in treating neurodegenerative diseases .

2. Biological Research

The biological activity of 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide extends to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

- Signal Transduction Modulation : Its interaction with cellular receptors could modulate signaling pathways relevant to inflammation and immune response, indicating potential applications in autoimmune diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Nicotinamide Core : This is achieved through the reaction of 2-chloronicotinic acid with appropriate amines.

- Substitution Reactions : The introduction of the tetrahydrofuran and thiophene moieties occurs through nucleophilic substitution methods under controlled conditions.

- Purification Techniques : Advanced purification methods such as chromatography are employed to isolate the final product with high purity .

Case Studies

- Anticancer Studies : A series of experiments conducted on analogs of this compound demonstrated significant inhibition of tumor growth in murine models. The mechanism was linked to the modulation of histone acetylation status, which is crucial for gene expression regulation in cancer cells .

- Antimicrobial Efficacy : In vitro studies revealed that derivatives exhibited potent activity against several bacterial strains, suggesting their potential as lead compounds for antibiotic development.

- Neuroprotective Effects : Research has shown that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-((tetrahydrofuran-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety can mimic the natural substrate of certain enzymes, inhibiting their activity. The tetrahydrofuran and thiophene rings can enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Analogues:

N-(4-Fluorophenyl)-6-((tetrahydrofuran-2-yl)methylthio)-nicotinamide (20) Structure: Features a THF-methylthio group at position 6 and a 4-fluorophenyl amide substituent. Properties: Molecular weight (ESI-MS): 333.1 g/mol; synthesis yield: 41% . The 4-fluorophenyl group vs. thiophenylethyl may alter target binding affinity.

Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4a) Structure: Chloro, cyano, and methyl substituents on the nicotinamide core; thiophene-ester side chain. Properties: Decomposition temperature >175°C; molecular weight: 387.03 g/mol . Comparison: The electron-withdrawing groups (Cl, CN) may reduce metabolic stability compared to the THF methoxy group, which is electron-donating.

6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid

- Structure : THF methoxy group at position 2; carboxylic acid instead of amide.

- Properties : Molecular weight: 237.25 g/mol; classified as an irritant .

- Comparison : The carboxylic acid group increases polarity, reducing cell permeability relative to the amide derivative.

Table 1: Substituent Impact on Properties

*Calculated based on molecular formula (C₁₆H₁₅N₃O₃S).

Physicochemical and Crystallographic Insights

- Crystal packing : Analogues like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit weak intermolecular interactions (C–H⋯O/S), influencing solubility and crystallinity .

- Thermal stability : Decomposition temperatures of analogues vary widely (175–231°C), correlating with substituent electronic effects .

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For example:

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected [M+H]+ for C₁₈H₂₁N₂O₃S: 345.1245) .

How does conformational analysis via crystallography inform bioactivity predictions?

Advanced Research Question

The dihedral angle between the nicotinamide core and thiophene ring influences binding to target proteins (e.g., kinases). shows that amides with dihedral angles <15° (e.g., 8.5°–13.5°) exhibit enhanced π-π stacking and hydrogen bonding in crystal structures, correlating with improved activity . Computational modeling (DFT or MD simulations) can predict optimal conformations for target engagement.

How should researchers handle air/moisture-sensitive intermediates during synthesis?

Advanced Research Question

- Reaction Conditions : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and inert atmospheres (N₂/Ar). highlights NaH dispersion in paraffin oil for controlled deprotonation .

- Workup : Quench reactive intermediates (e.g., acyl chlorides) with methanol or aqueous NH₄Cl before extraction to prevent decomposition .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Core Modifications : Replace tetrahydrofuran with tetrahydropyran () to assess ring size impact on solubility and binding .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring () to evaluate electronic effects on potency .

- Bioisosteres : Replace the amide with a sulfonamide () to probe hydrogen-bonding requirements .

How can contradictory yield data from different coupling agents be resolved?

Advanced Research Question

Discrepancies arise from reagent reactivity and side reactions. For example:

- TMSOTf vs. EDCI : TMSOTf () may give higher yields (>80%) for sterically hindered amides but risks over-activation, leading to byproducts. EDCI/HOBt () offers milder conditions (60–70% yield) but requires longer reaction times .

| Coupling Agent | Yield | Conditions |

|---|---|---|

| TMSOTf | 80–85% | Acetonitrile, reflux |

| EDCI/HOBt | 60–70% | DCM, RT, 12–24 hours |

Resolution : Optimize using kinetic studies (TLC monitoring) and switch to mixed anhydride methods for sensitive substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.